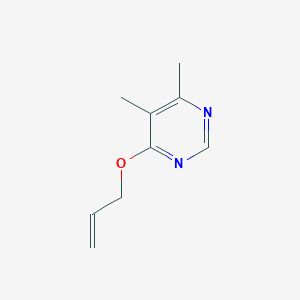

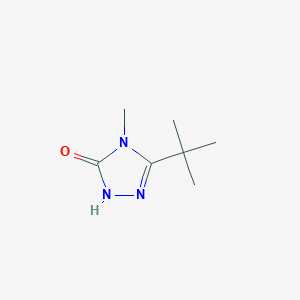

4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

DMAP can be synthesized by reacting 2,4-dimethylpyrimidine with acrolein under basic conditions. The product can be purified by recrystallization or column chromatography.Molecular Structure Analysis

The molecular structure of DMAP is represented by the InChI string:InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3. This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Chemical Reactions Analysis

DMAP is commonly used as a catalyst in organic synthesis due to its ability to coordinate with a variety of electrophiles. The effectiveness of DMAP as a catalyst can be determined using various analytical methods, including thin-layer chromatography (TLC) and gas chromatography (GC).Physical and Chemical Properties Analysis

DMAP has a melting point of 80-82°C and a boiling point of 155-157°C. It has a density of 1.1 g/cm3 at room temperature and a molecular weight of 150.18 g/mol. DMAP is a basic compound, with a pKa of approximately 8.7. It is stable under normal conditions and can be stored for extended periods.Mecanismo De Acción

While DMAP is not known to have any significant biological activity in humans, it has been shown to possess antiviral activity against certain viruses, including herpes simplex virus type 1 (HSV-1) and cytomegalovirus (CMV). DMAP has also been shown to inhibit the growth of some bacteria, such as Staphylococcus aureus and Escherichia coli.

Direcciones Futuras

Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry . A propargyl moiety can be introduced into bioactive molecules via base or metal-catalyzed propargylation . In this report, we present the synthesis of a small library of propargylated compounds from bioactive molecules and their cytotoxic activity .

Propiedades

IUPAC Name |

4,5-dimethyl-6-prop-2-enoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRHYSDQUZEHES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)

![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)

![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide](/img/structure/B2388421.png)

![Methyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2388422.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2388423.png)